Sdz-cpi 975

Description

Fundamental Role of Fatty Acid Oxidation in Mammalian Physiology

Fatty acid oxidation (FAO) is a critical metabolic pathway in mammals, essential for energy homeostasis. annualreviews.org This process involves the breakdown of fatty acids to produce energy, particularly during periods of fasting or sustained energy demand when glucose availability is low. annualreviews.orgfiveable.me Tissues such as the heart, skeletal muscle, and liver heavily rely on FAO for their energy requirements. annualreviews.orgmdpi.com The oxidation of fatty acids occurs within the mitochondria and peroxisomes, with mitochondrial β-oxidation being the primary pathway for energy production in the form of ATP. mdpi.comnih.gov Beyond energy production, FAO provides acetyl-CoA, a vital substrate for the synthesis of ketone bodies, cholesterol, and other essential compounds. mdpi.com

The transport of long-chain fatty acids from the bloodstream into cells is facilitated by specific protein transporters. scirp.orgaocs.org Once inside the cell, these fatty acids are activated by conversion to their coenzyme A (CoA) esters, a necessary step before they can be transported into the mitochondrial matrix for β-oxidation. scirp.org The proper regulation of FAO is crucial, as its dysregulation is associated with various pathological conditions, including insulin (B600854) resistance, non-alcoholic fatty liver disease, and heart dysfunction. mdpi.comscirp.org

The Carnitine Shuttle System and its Components

The mitochondrial inner membrane is impermeable to long-chain acyl-CoA esters. Their entry into the mitochondrial matrix is accomplished via the carnitine shuttle system. fiveable.memhmedical.com This transport mechanism is essential for the subsequent β-oxidation of these fatty acids. fiveable.me The carnitine shuttle consists of three key protein components:

Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, CPT I catalyzes the conversion of long-chain acyl-CoA to acylcarnitine. fiveable.memhmedical.com This is the rate-limiting step in fatty acid oxidation. taylorandfrancis.comfrontiersin.org

Carnitine-Acylcarnitine Translocase (CACT): This protein, an integral part of the inner mitochondrial membrane, facilitates the transport of acylcarnitine across this membrane into the matrix. fiveable.memhmedical.com

Carnitine Palmitoyltransferase II (CPT II): Situated on the matrix side of the inner mitochondrial membrane, CPT II reverses the action of CPT I by converting acylcarnitine back to acyl-CoA and releasing free carnitine. fiveable.memhmedical.com The regenerated carnitine is then transported back to the cytosol by CACT to be reused. mhmedical.com

Tissue-specific isoforms of CPT1 exist, including CPT1A (predominantly in the liver and kidney), CPT1B (in skeletal and cardiac muscle), and CPT1C (mainly in the brain). mhmedical.com The activity of CPT1A is notably regulated by malonyl-CoA, an intermediate in fatty acid synthesis, which inhibits its function when carbohydrate-derived energy is abundant. mhmedical.comproteopedia.org

Historical Development and Therapeutic Rationale of CPT I Inhibition

The inhibition of CPT I has been a therapeutic target for several decades, primarily for the management of type 2 diabetes and other metabolic disorders. taylorandfrancis.comportico.org The rationale is that by blocking the entry of long-chain fatty acids into the mitochondria, cellular metabolism shifts towards increased glucose utilization, which can help lower elevated blood glucose levels. taylorandfrancis.com

Early research led to the development of irreversible CPT I inhibitors, such as etomoxir (B15894). While effective in promoting a switch from fatty acid to glucose metabolism, these irreversible inhibitors were associated with adverse effects, including cardiac hypertrophy at high doses. nih.gov This observation prompted the search for reversible CPT I inhibitors that could offer a better safety profile. The development of reversible inhibitors aimed to bypass the potential for cardiac growth effects seen with their irreversible counterparts. The therapeutic potential of CPT I inhibitors has also been explored in the context of heart failure and certain cancers, where altered fatty acid metabolism plays a significant role. mdpi.comnih.gov

Position of SDZ-CPI-975 within Contemporary CPT I Research

SDZ-CPI-975 emerged from research efforts to create a novel, reversible inhibitor of CPT I. nih.govphysiology.org Developed by Sandoz, this compound was designed to potently inhibit fatty acid oxidation with the goal of improving glucose homeostasis, particularly in the context of non-insulin-dependent diabetes mellitus. nih.govphysiology.org A key feature of SDZ-CPI-975 is its reversibility, which distinguishes it from earlier, irreversible inhibitors like etomoxir. nih.govphysiology.org

Research has shown that SDZ-CPI-975 effectively inhibits fatty acid oxidation by limiting the transport of long-chain fatty acids into the mitochondria. physiology.org Studies in animal models, including rats and nonhuman primates, demonstrated that SDZ-CPI-975 could significantly lower blood glucose levels. nih.govphysiology.org Importantly, this glucose-lowering effect was achieved without increasing glucose utilization in heart muscle, suggesting that inhibition with SDZ-CPI-975 would not induce the cardiac hypertrophy observed with irreversible inhibitors. nih.govphysiology.org SDZ-CPI-975 is considered a liver-selective CPT I inhibitor, likely due to a combination of its reversible nature and preferential distribution to the liver. physiology.orggoogle.com Although it was discontinued (B1498344) during clinical development, SDZ-CPI-975 remains a significant compound in the study of CPT I inhibition, serving as a reference for the development of newer, potentially safer therapeutic agents. portico.orggoogle.com

Properties

CAS No. |

157244-53-6 |

|---|---|

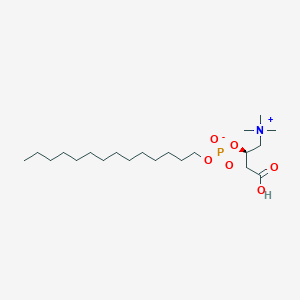

Molecular Formula |

C21H44NO6P |

Molecular Weight |

437.6 g/mol |

IUPAC Name |

[(2R)-1-carboxy-3-(trimethylazaniumyl)propan-2-yl] tetradecyl phosphate |

InChI |

InChI=1S/C21H44NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-27-29(25,26)28-20(18-21(23)24)19-22(2,3)4/h20H,5-19H2,1-4H3,(H-,23,24,25,26)/t20-/m1/s1 |

InChI Key |

HSNUXANXVHLGQT-HXUWFJFHSA-N |

SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C |

Isomeric SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])O[C@H](CC(=O)O)C[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C |

Synonyms |

SDZ CPI 975 SDZ-CPI-975 |

Origin of Product |

United States |

Molecular Target and Enzymatic Inhibition by Sdz Cpi 975

Identification and Characterization of Carnitine Palmitoyltransferase I (CPT I) as the Primary Target

Research has identified Carnitine Palmitoyltransferase I (CPT I) as the primary molecular target of SDZ-CPI-975. physiology.orgnih.gov This enzyme is located on the outer mitochondrial membrane and catalyzes the conversion of long-chain fatty acyl-CoAs to acylcarnitines, a rate-limiting step for fatty acid oxidation. tandfonline.com SDZ-CPI-975 was developed as a novel inhibitor of CPT I to potently and reversibly inhibit this process. physiology.orgnih.gov The inhibition of CPT I by SDZ-CPI-975 has been demonstrated in various models, including studies on intact rat liver mitochondria. physiology.org

The carnitine palmitoyltransferase system includes different isoforms of CPT I, primarily the liver-type (L-CPT I) and the muscle-type (M-CPT I). portico.org SDZ-CPI-975 has been shown to be a selective inhibitor of the hepatic CPT I isozyme. physiology.orggoogle.com This selectivity is attributed to a combination of the compound's reversible nature and its preferential distribution to the liver. physiology.org However, studies on isolated mitochondria indicated that CPT I activity in the liver was only moderately more sensitive to inhibition by SDZ-CPI-975 than the enzyme in heart mitochondria, with a reported 2- to 4-fold difference in sensitivity. physiology.org In one study, SDZ-CPI-975 showed an IC50 value of 3.4 µM in the context of inhibiting ketogenesis from oleate (B1233923) in rat hepatocytes. portico.org Despite this, another in vitro analysis found that the drug did not exhibit significant selectivity for CPT I isozymes. nih.gov The development of reversible, liver-selective CPT I inhibitors like SDZ-CPI-975 was partly motivated by the desire to avoid off-target effects, such as cardiac hypertrophy, which were observed with less selective, irreversible inhibitors. physiology.orgtaylorandfrancis.com

A key characteristic of SDZ-CPI-975 is its mechanism of reversible inhibition, which distinguishes it from irreversible inhibitors like etomoxir (B15894). physiology.orgnih.govphysiology.org This reversibility is a deliberate design feature intended to offer a more controlled modulation of fatty acid oxidation. physiology.org The compound was designed to function as a transition state mimic of the acyl transfer reaction catalyzed by CPT I. physiology.org By reversibly binding to the enzyme, SDZ-CPI-975 effectively reduces its catalytic activity without forming a permanent covalent bond, allowing for a non-permanent and potentially more targeted enzymatic inhibition. physiology.orgphysiology.org

Analysis of CPT I Isoform Specificity

Modulation of Long-Chain Fatty Acyl-CoA Transport across the Mitochondrial Membrane

The primary consequence of CPT I inhibition by SDZ-CPI-975 is the restriction of long-chain fatty acid transport into the mitochondria. physiology.org The CPT system, which includes CPT I, a translocase, and CPT II, is essential for shuttling these fatty acids across the mitochondrial inner membrane. tandfonline.com By inhibiting CPT I, SDZ-CPI-975 effectively blocks the initial step of this shuttle system. This blockade prevents the conversion of long-chain fatty acyl-CoAs into their corresponding acylcarnitine derivatives, thereby reducing the substrate pool available for transport into the mitochondrial matrix and subsequent β-oxidation. physiology.org

Kinetic Analysis of SDZ-CPI-975 Interactions with Carnitine Acyltransferases

Kinetic studies have been performed to elucidate the precise nature of the inhibitory action of SDZ-CPI-975 on carnitine acyltransferases, including both CPT I and CPT II.

SDZ-CPI-975 was designed based on the theory of transition-state analogue inhibitors. tandfonline.comportico.orgresearchgate.net Transition-state analogues are compounds that mimic the high-energy transition state of an enzymatic reaction, typically binding to the enzyme with much higher affinity than the actual substrates. nih.gov SDZ-CPI-975 contains both a carnitine-like moiety and a long alkyl chain, structurally resembling the tetrahedral intermediate formed during the transfer of the acyl group from CoA to carnitine. tandfonline.comresearchgate.net This design allows it to fit into the enzyme's active site and act as a potent inhibitor. tandfonline.comresearchgate.net

While CPT I is the primary target, SDZ-CPI-975 also interacts with Carnitine Palmitoyltransferase II (CPT-II), the enzyme on the inner mitochondrial membrane that reverses the reaction of CPT I. tandfonline.com Kinetic analysis performed on heterologously expressed rat liver CPT-II (rCPT-II) revealed a complex inhibitory profile. SDZ-CPI-975 was found to be a reversible inhibitor of rCPT-II, acting competitively with respect to carnitine. tandfonline.com This indicates that the inhibitor directly competes with carnitine for binding to the enzyme's active site. The inhibition constant (Ki) for this competitive inhibition was determined to be 0.83 ± 0.03 µM. tandfonline.com

Conversely, the inhibition by SDZ-CPI-975 was found to be uncompetitive with respect to palmitoyl-CoA. tandfonline.com Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex (the CPT-II-palmitoyl-CoA complex in this case) and not to the free enzyme. This is consistent with an ordered reaction mechanism where palmitoyl-CoA binds to the enzyme first, followed by carnitine. tandfonline.com The Ki for the uncompetitive inhibition with respect to palmitoyl-CoA was 0.62 ± 0.04 µM. tandfonline.com

Interactive Data Table: Kinetic Inhibition Constants of SDZ-CPI-975 on Rat CPT-II

| Substrate | Inhibition Type | Ki (µM) |

| Carnitine | Competitive | 0.83 ± 0.03 |

| Palmitoyl-CoA | Uncompetitive | 0.62 ± 0.04 |

| Data derived from kinetic studies on recombinant rat CPT-II. tandfonline.com |

Structure Activity Relationships Sar and Chemical Biology of Sdz Cpi 975

Design and Optimization Strategies for Selective CPT I Inhibitors

Carnitine Palmitoyltransferase (CPT) is an essential enzyme system for cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. core.ac.ukontosight.ai The CPT system includes two main isoforms of its outer mitochondrial membrane component, CPT I: the liver isoform (L-CPT I or CPT1A) and the muscle isoform (M-CPT I or CPT1B). portico.orgnih.gov A third isoform, CPT1C, is found primarily in the brain. omicsonline.org L-CPT I and M-CPT I exhibit different kinetic properties and sensitivities to inhibitors like malonyl-CoA. nih.govwikipedia.org

The design of selective CPT I inhibitors is driven by the therapeutic goal of modulating fatty acid metabolism, particularly in conditions like type 2 diabetes, by targeting the liver isoform. portico.orgpatsnap.com A critical challenge is achieving selectivity for L-CPT I over M-CPT I, as non-selective inhibition can lead to significant side effects, including cardiac hypertrophy and mortality, due to the heart's reliance on fatty acid oxidation. portico.orgnih.gov

The development of SDZ-CPI-975 by scientists at Sandoz was rooted in a transition-state analogue design strategy. portico.orgresearchgate.net This approach aims to create a molecule that mimics the unstable, high-energy transition state of the enzymatic reaction, thereby binding to the enzyme with very high affinity. researchgate.net The goal was to produce an orally active, liver-selective CPT I inhibitor. portico.org This strategy led to a series of phosphonate (B1237965) and phosphate (B84403) derivatives of carnitine, ultimately yielding SDZ-CPI-975 as a promising candidate. portico.org

Structural Determinants for Potency and Specificity

The potency and selectivity of SDZ-CPI-975 are intrinsically linked to its specific molecular architecture. Each component of the molecule plays a defined role in its interaction with the CPT I active site. SDZ-CPI-975 is classified as a putative transition-state analogue, combining features of the natural substrates, L-carnitine and long-chain fatty acyl-CoA. researchgate.net

The structure of SDZ-CPI-975 contains two critical moieties that mimic the natural substrates of CPT I. The carnitine-like portion of the molecule, featuring a trimethylammonium group and a carboxylate, serves to anchor the inhibitor within the carnitine-binding site of the enzyme. omicsonline.orgresearchgate.net This mimicry of L-carnitine is fundamental for enzyme recognition.

The long tetradecyl (C14) alkyl chain mimics the acyl group of a long-chain fatty acid. uni.lunih.gov This lipophilic tail is crucial for potency, as it occupies the acyl-CoA binding pocket, forming favorable hydrophobic interactions. The length and nature of this acyl chain were investigated during the optimization process, with derivatives showing that modifications to this part of the molecule could lead to even higher potency. portico.org

The central acyl phosphinyloxy group is arguably the most innovative feature of SDZ-CPI-975's design. researchgate.net This functional group acts as a stable, non-hydrolyzable mimic of the tetrahedral transition state formed during the transfer of the acyl group from CoA to carnitine. portico.org Its geometry and electronic properties are believed to be responsible for the tight binding and potent inhibition of the enzyme.

The importance of this specific phosphate linkage is highlighted when compared to related analogues. Research from the same development program showed that replacing the phosphinyloxy group with a phosphonamidate group resulted in an inactive compound, while a phosphoramidate (B1195095) analogue was significantly less active. portico.org This demonstrates the critical role of the oxygen-phosphorus linkage in establishing the precise interactions required for potent CPT I inhibition.

Contribution of Alkyl and Carnitine Moieties

Stereochemistry and Enantioselective Activity of SDZ-CPI-975

Enzymatic reactions are often highly stereospecific, and the activity of CPT I is no exception. The natural substrate for the enzyme is the (R)-enantiomer of carnitine. Consequently, the inhibitory activity of SDZ-CPI-975 resides specifically in its (R)-enantiomer. portico.orgnih.gov The chemical name [(2R)-3-carboxy-2-[hydroxy(tetradecoxy)phosphoryl]oxypropyl]-trimethylazanium confirms this stereochemical configuration. uni.lu

Studies confirmed that the (R)-enantiomers of this class of inhibitors were the most active. portico.org In fact, the inactive (S)-enantiomer of SDZ-CPI-975 was used in preclinical studies as a negative control to confirm that the observed biological effects were due to specific inhibition of CPT I and not off-target actions. portico.org This enantioselective activity underscores that SDZ-CPI-975's mechanism of action relies on a precise, three-dimensional fit into the chiral active site of the CPT I enzyme.

Advanced Methodologies for SAR Elucidation

The elucidation of the structure-activity relationships for CPT I inhibitors like SDZ-CPI-975 involves a combination of advanced biochemical and computational methodologies. While specific details of the proprietary methods used for SDZ-CPI-975 are not fully public, the general approaches are well-established in drug discovery.

Enzymatic and Cellular Assays: The primary method for determining inhibitor potency is through enzymatic assays. For CPT I inhibitors, this involves measuring the enzyme's activity in various preparations, such as isolated mitochondria, tissue homogenates, or intact cells (hepatocytes). portico.orgresearchgate.net Potency is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For SDZ-CPI-975, its inhibitory effect on ketogenesis from oleate (B1233923) in hepatocytes was a key assay. portico.org

Quantitative Structure-Activity Relationship (QSAR): QSAR involves creating mathematical models that correlate the chemical structures of a series of compounds with their biological activities. frontiersin.org By analyzing how changes in molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) affect inhibitory potency, researchers can predict the activity of novel compounds and guide the optimization process.

Structure-Based Drug Design and Molecular Modeling: With the advent of high-resolution protein structures, structure-based design has become a powerful tool. frontiersin.orgnih.gov This involves using the 3D structure of the target enzyme, obtained from X-ray crystallography or homology modeling, to computationally dock potential inhibitors into the active site. This allows for the visualization of binding modes and helps rationalize observed SAR, such as why the acyl phosphinyloxy group is critical for the activity of SDZ-CPI-975. frontiersin.org

Preclinical Investigations of Sdz Cpi 975: in Vitro and in Vivo Studies

In Vitro Biochemical and Cellular Studies

In vitro studies are crucial for understanding the direct effects of a compound on biological processes at the cellular and subcellular levels. The following sections describe the specific laboratory investigations involving SDZ-CPI-975.

Assessment of CPT I Activity in Isolated Mitochondria

SDZ-CPI-975 is characterized as a reversible and selective inhibitor of carnitine palmitoyltransferase I (CPT I). physiology.org CPT I is an enzyme located on the outer mitochondrial membrane that plays a critical role in fatty acid oxidation by facilitating the transport of long-chain fatty acids into the mitochondria. physiology.orgportico.org

Research on isolated rat liver mitochondria demonstrated that SDZ-CPI-975 is a selective inhibitor of CPT I. physiology.org While it inhibits CPT I in both liver and heart mitochondria, the liver isoform was found to be slightly more sensitive to the compound. physiology.org Specifically, CPT I activity in liver mitochondria was two- to four-fold more sensitive to inhibition by SDZ-CPI-975 compared to heart mitochondria. physiology.org

Impact on Ketone Body Production in Hepatocyte Cultures

The inhibition of CPT I by SDZ-CPI-975 directly impacts the process of ketogenesis in the liver. In hepatocytes isolated from rats that were fasted for 18 hours, SDZ-CPI-975 demonstrated a potent inhibitory effect on the production of ketone bodies from oleate (B1233923). portico.org The compound showed an IC50 value of 3.4 µM for this action. portico.org This indicates that by blocking fatty acid transport into the mitochondria, SDZ-CPI-975 effectively reduces the substrate available for conversion into ketones. physiology.orgportico.org

Effects on Cellular Metabolism in Cultured Cell Lines

The primary effect of SDZ-CPI-975 on cellular metabolism is the inhibition of fatty acid oxidation. physiology.org By blocking CPT I, it restricts the entry of long-chain fatty acids into the mitochondria, thereby reducing their breakdown for energy. physiology.org In contrast to some other CPT I inhibitors, one-week administration of SDZ-CPI-975 did not lead to triglyceride accumulation in cultured HepG2 cells. researchgate.net Furthermore, studies have suggested that the inhibition of CPT I by SDZ-CPI-975 does not promote increased glucose utilization in cardiac muscle cells, a significant finding when compared to irreversible CPT I inhibitors like etomoxir (B15894). physiology.orgresearchgate.net

Conformational Changes in CPT-II Induced by SDZ-CPI-975

Current research literature focuses on SDZ-CPI-975 as an inhibitor of CPT I. physiology.orgportico.orgphysiology.org CPT II is a separate enzyme located on the inner mitochondrial membrane that is also involved in fatty acid transport. portico.org While some compounds are known to inhibit CPT II, the available information on SDZ-CPI-975 primarily details its interaction with CPT I. portico.orgpatsnap.com There is no specific information in the provided search results detailing conformational changes in CPT-II induced by SDZ-CPI-975.

In Vivo Studies in Animal Models of Metabolic Regulation

To understand the physiological effects of SDZ-CPI-975, researchers have utilized animal models. These studies provide insights into how the compound affects metabolic homeostasis in a whole-organism context.

Influence on Glucose Homeostasis in Normoglycemic Animal Models (e.g., Rodents, Nonhuman Primates)

In vivo studies have demonstrated that SDZ-CPI-975 has a significant hypoglycemic effect in normal, fasted animals. physiology.orgresearchgate.net Both rats and cynomolgus monkeys treated with SDZ-CPI-975 showed a reduction in blood glucose levels. physiology.orgphysiology.org

In 18-hour-fasted rats, a significant lowering of glucose was observed and was correlated with a substantial inhibition of fatty acid oxidation, as measured by a decrease in β-hydroxybutyrate (ketone body) levels. physiology.org A reduction of at least 70% in ketone levels was required to see a significant glucose-lowering effect. physiology.org The maximal decrease in serum β-hydroxybutyrate levels was approximately 77%. physiology.org

In cynomolgus monkeys, similar glucose-lowering effects were achieved with a more moderate reduction in β-hydroxybutyrate levels. physiology.orgresearchgate.net In these normoglycemic animals, acute treatment with SDZ-CPI-975 lowered glucose levels by a maximum of 20%. physiology.org The data strongly suggest that the hypoglycemic activity of SDZ-CPI-975 is a direct result of its ability to inhibit fatty acid oxidation. physiology.org

Table 1: Effect of SDZ-CPI-975 on Glucose and Ketone Levels in Normoglycemic Animal Models

| Animal Model | Fasting State | Key Findings | Reference |

| Rats | 18-hour fasted | Significant glucose lowering required ≥70% reduction in β-hydroxybutyrate levels. | physiology.orgphysiology.org |

| Cynomolgus Monkeys | Normal, fasted | Comparable glucose lowering was achieved with more modest reductions in β-hydroxybutyrate levels. Maximum glucose reduction of 20% with acute treatment. | physiology.orgphysiology.org |

Table 2: Chemical Compounds Mentioned

Modulation of Circulating Ketone Body Levels

SDZ-CPI-975, a reversible inhibitor of carnitine palmitoyltransferase I (CPT I), has demonstrated a significant impact on ketone body metabolism in preclinical studies. By inhibiting CPT I, SDZ-CPI-975 effectively curtails the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary pathway for ketone body production. physiology.org

In studies involving 18-hour-fasted rats, administration of SDZ-CPI-975 led to a substantial decrease in serum levels of β-hydroxybutyrate (β-HBA), the main ketone body. physiology.org A reduction of at least 70% in ketone levels was observed to be necessary for a significant glucose-lowering effect in these animals. physiology.orgnih.gov The maximal decrease in serum β-HBA levels reached approximately 77% at higher doses. physiology.org

Similarly, in cynomolgus monkeys, SDZ-CPI-975 treatment resulted in a significant reduction in β-HBA levels at 3 and 6 hours post-dose. physiology.org Interestingly, comparable glucose-lowering effects were achieved in monkeys with a more modest reduction in β-hydroxybutyrate levels compared to rats. physiology.orgnih.gov This suggests a potential species-specific difference in the relationship between the inhibition of fatty acid oxidation and glucose homeostasis.

The reduction in ketone levels serves as a clear indicator of the inhibition of fatty acid oxidation by SDZ-CPI-975. physiology.org Under fasting conditions, where fatty acids are the primary substrate for hepatic energy metabolism, the pronounced decrease in ketone production highlights the compound's potent effect on this metabolic pathway. physiology.org

Table 1: Effect of SDZ-CPI-975 on Ketone Body Levels in Fasted Rats

| Parameter | Vehicle Control | SDZ-CPI-975 (22 mg/kg) | SDZ-CPI-975 (88 mg/kg) |

|---|---|---|---|

| Serum β-HBA Reduction | - | ≥70% | ~77% (maximal) |

Data derived from studies in 18-hour-fasted rats. physiology.org

Effects on Endogenous Insulin (B600854) Secretion

Preclinical studies have shown that SDZ-CPI-975 can influence endogenous insulin secretion. In normoglycemic rats, doses of SDZ-CPI-975 that resulted in glucose lowering also led to a significant decrease in insulin levels, with a maximal reduction of 50% compared to vehicle-treated animals. physiology.org

This effect on insulin secretion is noteworthy. A direct reduction in insulin secretion would typically be expected to lead to an increase in glucose levels. physiology.org However, the observed outcome with SDZ-CPI-975 was a decrease in blood glucose. physiology.org This suggests that the primary glucose-lowering effect of SDZ-CPI-975, through the inhibition of fatty acid oxidation, overrides any potential hyperglycemic effect from reduced insulin secretion. physiology.org

The mechanism by which CPT I inhibitors might influence insulin secretion is a subject of ongoing research. It has been proposed that the CPT system may be involved in fuel sensing within pancreatic β-cells, thereby linking fatty acid metabolism to insulin release. physiology.orggoogle.comgoogle.com

Metabolic Regulation in Specific Disease Models (e.g., Diabetic Rodent Models)

SDZ-CPI-975 has been evaluated for its hypoglycemic effects in rodent models of diabetes. In streptozotocin-treated diabetic rats, a model for type 1 diabetes, SDZ-CPI-975 demonstrated significant glucose-lowering activity. physiology.orgnih.gov At the lowest dose tested, it decreased glucose levels by 17%, and at higher doses, it nearly normalized glucose levels after 11 days of treatment, showing a 56% decrease. physiology.org

The rationale for using CPT I inhibitors in diabetes stems from the observation that increased fatty acid oxidation contributes to hyperglycemia in non-insulin-dependent diabetes mellitus (NIDDM). physiology.orgnih.gov By inhibiting fatty acid oxidation, SDZ-CPI-975 can help to improve glucose homeostasis. physiology.org The effectiveness of SDZ-CPI-975 in diabetic animal models supports the concept that reversible CPT I inhibitors represent a potential class of hypoglycemic agents. physiology.orgnih.gov

The development of animal models, such as those induced by streptozotocin, is crucial for understanding the pathogenesis of diabetic complications and for screening potential therapeutic agents like SDZ-CPI-975. nih.gove-dmj.org

Computational and Biophysical Approaches in Sdz Cpi 975 Research

Molecular Modeling of SDZ-CPI-975-Target Interactions

Molecular modeling plays a pivotal role in understanding the binding of SDZ-CPI-975 to its primary targets, the carnitine palmitoyltransferase enzymes CPT-I and CPT-II. tandfonline.comtaylorandfrancis.com Given the absence of a crystal structure for CPT-I, homology modeling is a crucial first step. A three-dimensional model of liver CPT-I (L-CPT I) has been constructed based on its sequence similarity to the crystallized mouse carnitine acetyltransferase (CrAT). portlandpress.comnih.gov This model, encompassing a significant portion of the L-CPT I amino acid sequence, allows for the docking of substrates and inhibitors, including carnitine, CoA, and by extension, analogs like SDZ-CPI-975. portlandpress.comnih.gov

Docking studies with such models help to identify the putative binding site and key interacting residues. For instance, in the L-CPT I model, specific amino acids are predicted to be critical for catalysis and substrate binding. portlandpress.comnih.gov SDZ-CPI-975, as an acyl phosphinyloxy derivative of carnitine, is expected to occupy the carnitine-binding pocket. taylorandfrancis.com Molecular docking simulations would position SDZ-CPI-975 within this pocket, revealing potential hydrogen bonds, electrostatic interactions, and hydrophobic contacts that contribute to its binding affinity. The phosphinyloxy group, mimicking the transition state of the acyl-transfer reaction, would likely form strong interactions with catalytic residues such as Histidine and Aspartate, which have been identified in CPT enzymes. portlandpress.comnih.gov

Table 1: Key Residues in CPT-I and CPT-II Involved in Substrate and Inhibitor Binding

| Enzyme | Residue | Role in Binding | Reference |

| L-CPT I | His473 | Catalytic residue | portlandpress.comnih.gov |

| L-CPT I | Asp477 | Catalytic residue | portlandpress.comnih.gov |

| L-CPT I | Ser687 | Transition state stabilization | portlandpress.comnih.gov |

| CPT-II | - | Y-shaped tunnel for substrate and cofactor binding | researchgate.net |

Molecular Dynamics Simulations for Binding Conformations

To explore the dynamic nature of the SDZ-CPI-975-CPT interaction, molecular dynamics (MD) simulations are employed. While molecular docking provides a static picture, MD simulations offer insights into the conformational changes of both the ligand and the protein over time, providing a more realistic representation of the binding event. mdpi.comoup.com These simulations can refine the initial docked poses and predict the stability of the enzyme-inhibitor complex. oncotarget.com

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of SDZ-CPI-975 that dictate its reactivity and interaction with the CPT active site. patsnap.comrsc.org Methods like Density Functional Theory (DFT) can be used to calculate a range of molecular properties. patsnap.com For SDZ-CPI-975, these calculations can provide insights into its molecular geometry, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). patsnap.com

The electrostatic potential surface of SDZ-CPI-975, derived from quantum chemical calculations, can highlight regions of positive and negative potential, which are crucial for its interaction with the complementary electrostatic environment of the CPT binding pocket. researchgate.net The energy and shape of the HOMO and LUMO are particularly important as they relate to the molecule's ability to participate in charge-transfer interactions, which are often a key component of enzyme inhibition. By understanding these electronic properties, researchers can rationalize the observed inhibitory activity and potentially design more potent analogs. patsnap.com

Table 2: Calculated Electronic Properties of a Hypothetical CPT Inhibitor

| Property | Value | Significance | Reference |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability | patsnap.com |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability | patsnap.com |

| Dipole Moment | 5.2 D | Indicates overall polarity | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for CPT Inhibitor Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For a series of CPT inhibitors including or analogous to SDZ-CPI-975, a QSAR model could be developed to predict the inhibitory potency of new, unsynthesized compounds. scilit.com

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the experimentally determined inhibitory activity (e.g., IC50 or Ki values). nih.gov A robust QSAR model, validated by internal and external test sets, can be a powerful tool for virtual screening and lead optimization, guiding the synthesis of novel CPT inhibitors with improved potency and selectivity. researchgate.net

Cellular and Systemic Metabolic Pathway Modulation by Sdz Cpi 975

Regulation of the Glucose-Fatty Acid Cycle

SDZ-CPI-975 directly regulates the glucose-fatty acid cycle, also known as the Randle cycle, by inhibiting the enzyme carnitine palmitoyltransferase I (CPT-I). nih.govepo.org CPT-I is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation. dntb.gov.ua By blocking this step, SDZ-CPI-975 effectively reduces the cell's ability to use fatty acids as a primary fuel source. physiology.orgpatsnap.com This inhibition of fatty acid oxidation leads to a compensatory increase in glucose utilization to meet the cell's energy demands. The rationale behind this approach is that inhibiting fatty acid oxidation will not only enhance peripheral tissue glucose utilization but also inhibit gluconeogenesis. dntb.gov.ua This shift from fatty acid to glucose metabolism is a cornerstone of the therapeutic potential of CPT-I inhibitors. google.com

Interplay with Malonyl-CoA Metabolism and its Regulatory Mechanisms

Malonyl-CoA is a crucial metabolic intermediate that acts as a natural inhibitor of CPT-I, thereby playing a significant role in regulating the switch between fatty acid synthesis and oxidation. epo.orggoogle.com In tissues like the liver and muscle, high levels of malonyl-CoA, typically present in a fed state, prevent fatty acid entry into the mitochondria, directing them towards storage as triglycerides. nih.gov Conversely, during fasting, malonyl-CoA levels drop, allowing for CPT-I activity and fatty acid oxidation.

SDZ-CPI-975's mechanism is intricately linked with this natural regulatory system. It acts as a competitive inhibitor with respect to carnitine, one of the substrates for CPT-I. epo.org The sensitivity of CPT-I to malonyl-CoA can be altered in certain pathological states; for instance, in some conditions, CPT-I becomes less sensitive to malonyl-CoA, leading to dysregulated fatty acid oxidation. mdpi.com Different isoforms of CPT-I exhibit varying sensitivities to malonyl-CoA, with the liver isoform (L-CPT-I) having an IC50 of approximately 2.5 µM, while the muscle isoform is significantly more sensitive with an IC50 of around 0.03 µM. google.com By directly inhibiting CPT-I, SDZ-CPI-975 bypasses potential desensitization to malonyl-CoA, ensuring a reduction in fatty acid oxidation.

Impact on Hepatic Gluconeogenesis and Glucose Output

A primary consequence of inhibiting hepatic fatty acid oxidation with SDZ-CPI-975 is a significant reduction in hepatic gluconeogenesis and, subsequently, hepatic glucose output. physiology.org The process of gluconeogenesis is energetically demanding and relies on the products of fatty acid oxidation, such as acetyl-CoA and ATP. juniperpublishers.com By curtailing the supply of these substrates, SDZ-CPI-975 diminishes the liver's capacity to synthesize glucose from non-carbohydrate precursors.

Studies in animal models have demonstrated the potent hypoglycemic effects of SDZ-CPI-975. In 18-hour-fasted normal rats, the compound significantly lowered serum glucose levels. physiology.org A noteworthy finding is that a substantial reduction in ketone levels (an indicator of fatty acid oxidation) of at least 70% was required to observe significant glucose-lowering activity. physiology.org Similarly, in cynomolgus monkeys, SDZ-CPI-975 administration led to a dose-dependent decrease in blood glucose levels. nih.govphysiology.org This effect is attributed to the reduced hepatic glucose production stemming from the inhibition of fatty acid oxidation. physiology.org

Table 1: Effect of SDZ-CPI-975 on Serum Glucose and β-Hydroxybutyrate (β-HBA) Levels in Rats

| Dosage (mg/kg) | Serum Glucose (% of Control) | Serum β-HBA (% of Control) |

| 22 | ~85% | ~30% |

| 88 | ~80% | ~23% |

Data adapted from studies in normal, fasted rats, showing that significant glucose lowering requires a substantial inhibition of fatty acid oxidation, as indicated by the reduction in β-HBA levels. physiology.org

Table 2: Effect of SDZ-CPI-975 on Plasma Glucose Levels in Cynomolgus Monkeys (6 hours post-dose)

| Dosage (mg/kg) | Plasma Glucose (% of Vehicle) |

| 1.25 | ~90% |

| 2.5 | ~85% |

| 5.0 | ~82% |

| 12.5 | ~80% |

Data adapted from a study in normal, fasted cynomolgus monkeys. physiology.org

Influence on Signal Transduction Pathways and Gene Expression Profiles

The metabolic perturbations induced by SDZ-CPI-975 extend to the regulation of signaling pathways and gene expression. While some studies indicate that SDZ-CPI-975 exposure can lead to an up-regulation of liver gene expression, including those related to stress response and transporters, more specific pathway interactions are also evident. patsnap.com

Modulation of NME1 mRNA Expression

While direct studies linking SDZ-CPI-975 to NME1 (NME/NM23 Nucleoside Diphosphate Kinase 1) expression are not available, a compelling indirect connection exists through the modulation of fatty acid metabolism. NME1 is a metastasis suppressor gene, and recent research has uncovered its role in metabolic regulation. Long-chain fatty acyl-CoAs have been shown to inhibit NME1, suggesting a mechanism by which fatty acid metabolism can influence cancer metastasis. By inhibiting CPT-I, SDZ-CPI-975 would lead to an accumulation of long-chain fatty acyl-CoAs in the cytoplasm. This accumulation could potentially lead to an inhibition of NME1 activity or an alteration in its expression profile as the cell adapts to the metabolic shift. Further research is required to directly elucidate the effect of SDZ-CPI-975 on NME1 mRNA expression.

Association with Glucagon (B607659) Signaling Pathway

The action of SDZ-CPI-975 is also intertwined with the glucagon signaling pathway, a key hormonal regulator of glucose homeostasis. Glucagon, typically secreted during fasting, stimulates hepatic glucose production by promoting both glycogenolysis and gluconeogenesis. nih.govnih.gov The glucagon signaling cascade leads to the transcriptional induction of genes involved in fatty acid oxidation, including CPT-I. nih.gov By inhibiting CPT-I, SDZ-CPI-975 directly counteracts a key downstream effect of glucagon signaling in the liver. Glucagon's action to promote gluconeogenesis is partly dependent on the energy and substrates provided by fatty acid oxidation. nih.gov Therefore, by blocking this process, SDZ-CPI-975 effectively dampens the liver's response to glucagon, contributing to its glucose-lowering effect. This interaction highlights the compound's ability to intervene in hormonal signaling pathways that govern metabolic state.

Crosstalk with Adipocytokine Signaling Pathway

The compound SDZ-CPI-975, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), demonstrates a significant, albeit indirect, interaction with the adipocytokine signaling pathway. This crosstalk is primarily mediated through its influence on key metabolic enzymes and signaling molecules that are central to both fatty acid oxidation and the action of adipokines such as leptin and adiponectin. The adipocytokine signaling pathway, which originates from adipose tissue, plays a crucial role in regulating energy homeostasis, insulin (B600854) sensitivity, and inflammation, with leptin and adiponectin being the most extensively studied mediators with opposing and balancing effects. nih.govphysiology.orggoogleapis.com

The primary mechanism of SDZ-CPI-975 involves the inhibition of CPT1, the rate-limiting enzyme in the mitochondrial import and subsequent oxidation of long-chain fatty acids. physiology.orgnih.gov This inhibition leads to an accumulation of intracellular long-chain fatty acyl-CoAs (LCFA-CoAs) and a decrease in fatty acid oxidation. This modulation of fatty acid metabolism intersects with the signaling cascades of major adipocytokines.

Interaction with Adiponectin Signaling:

Adiponectin is an adipokine known for its insulin-sensitizing and anti-inflammatory properties. mdpi.comnih.gov Its signaling cascade, particularly in tissues like the liver and muscle, is heavily intertwined with the regulation of CPT1. Adiponectin activates AMP-activated protein kinase (AMPK), a critical cellular energy sensor. nih.govcreative-diagnostics.com Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for producing malonyl-CoA. mdpi.comcreative-diagnostics.com Malonyl-CoA is a potent endogenous inhibitor of CPT1. physiology.orguniv-rennes1.fr

Therefore, by activating AMPK, adiponectin leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition on CPT1 and promotes fatty acid oxidation. nih.govmdpi.com When SDZ-CPI-975 is introduced, it directly inhibits CPT1, effectively opposing the downstream effects of adiponectin signaling on fatty acid metabolism. While adiponectin endeavors to enhance fatty acid oxidation, SDZ-CPI-975 blocks this process at a crucial enzymatic step. This suggests that the metabolic benefits of adiponectin related to enhanced fatty acid oxidation could be attenuated by the action of SDZ-CPI-975.

Research on CPT1A, the liver isoform of CPT1, has shown that its overexpression can protect against fatty acid-induced insulin resistance and the expression of pro-inflammatory adipokines like TNF-α and IL-6. nih.gov Conversely, the pharmacological inhibition of CPT1 with compounds like etomoxir (B15894), which shares a mechanism with SDZ-CPI-975, can enhance the activity of the c-Jun N-terminal kinase (JNK), a pathway associated with inflammation and insulin resistance. nih.gov

Interaction with Leptin Signaling:

Leptin, another critical adipokine, primarily signals in the hypothalamus to regulate appetite and energy expenditure. googleapis.comresearchgate.net Leptin's anorexigenic (appetite-suppressing) effects are mediated, in part, through the modulation of hypothalamic malonyl-CoA levels. univ-rennes1.fr Leptin signaling in the hypothalamus inhibits AMPK activity. nih.gov This reduction in AMPK activity leads to an increase in ACC activity and, consequently, a rise in hypothalamic malonyl-CoA levels. nih.gov The elevated malonyl-CoA inhibits CPT1, leading to an increase in cytosolic LCFA-CoAs, which are believed to be the actual signaling molecules that suppress the expression of orexigenic neuropeptides (e.g., NPY and AgRP) and reduce food intake. univ-rennes1.frresearchgate.net

SDZ-CPI-975, by directly inhibiting CPT1, mimics a key downstream effect of leptin signaling in the hypothalamus. This suggests a potential for synergistic or overlapping effects on the regulation of energy balance. By blocking CPT1, SDZ-CPI-975 could potentially amplify the anorexigenic signals that are normally initiated by leptin through the malonyl-CoA pathway.

The table below summarizes the key molecular players and their roles in the crosstalk between SDZ-CPI-975 and the adipocytokine signaling pathway.

| Component | Role in Adipocytokine Signaling | Effect of SDZ-CPI-975 |

| Adiponectin | Activates AMPK, leading to decreased malonyl-CoA and increased CPT1 activity, promoting fatty acid oxidation. nih.govmdpi.com | Opposes the pro-oxidative effect of adiponectin by directly inhibiting CPT1. |

| Leptin | Inhibits hypothalamic AMPK, leading to increased malonyl-CoA and subsequent inhibition of CPT1, which contributes to appetite suppression. univ-rennes1.fr | Mimics a key downstream effect of leptin signaling by directly inhibiting CPT1. |

| AMPK | Activated by adiponectin; inhibited by leptin in the hypothalamus. A central regulator of cellular energy status. nih.gov | Does not directly target AMPK, but its action on CPT1 interferes with the downstream metabolic consequences of AMPK signaling. |

| Malonyl-CoA | A key signaling molecule that inhibits CPT1. Its levels are decreased by adiponectin signaling and increased by leptin signaling in the hypothalamus. mdpi.comuniv-rennes1.fr | Bypasses the need for malonyl-CoA modulation by directly inhibiting CPT1. |

| CPT1 | The rate-limiting enzyme for fatty acid oxidation, regulated by malonyl-CoA and a downstream effector of both adiponectin and leptin signaling pathways. physiology.orgnih.gov | Directly and potently inhibited. |

Broader Implications and Future Directions in Metabolic Research

Reversible CPT I Inhibition as a Mechanistic Probe

The reversibility of SDZ-CPI-975's interaction with CPT I is a key feature that allows it to be used as a precise mechanistic probe. physiology.org Unlike irreversible inhibitors, such as etomoxir (B15894), which form a covalent bond with the enzyme, the effects of SDZ-CPI-975 can be washed out, enabling researchers to study the acute and direct consequences of CPT I inhibition without the confounding variables of long-term cellular adaptation or toxicity. physiology.orgresearchgate.net This has been particularly valuable in elucidating the immediate metabolic shifts that occur when fatty acid oxidation is acutely blocked.

Designed as a transition state mimic of the acyl transfer reaction catalyzed by CPT I, SDZ-CPI-975 provides insight into the enzyme's catalytic mechanism. physiology.orgresearchgate.net Its use has helped to confirm that the inhibition of fatty acid transport into the mitochondria is a direct and immediate consequence of blocking CPT I. physiology.org Studies utilizing SDZ-CPI-975 have demonstrated a significant reduction in ketone bodies, the end products of hepatic fatty acid oxidation, thereby providing a clear and measurable output of CPT I inhibition. physiology.org This has allowed for a more precise correlation between the degree of CPT I inhibition and its downstream metabolic effects, such as the lowering of blood glucose levels. physiology.org

Furthermore, the reversible nature of SDZ-CPI-975 has been instrumental in dissecting the tissue-specific roles of CPT I. Research has suggested that the compound's effects are likely due to a combination of its reversible binding and preferential distribution to the liver. physiology.org This allows for the investigation of hepatic CPT I inhibition with reduced off-target effects in other tissues like the heart, a significant advantage over non-selective, irreversible inhibitors. physiology.orggoogle.com

SDZ-CPI-975 as a Reference Compound in Preclinical Metabolic Studies

In the landscape of preclinical metabolic research, SDZ-CPI-975 has served as an important reference compound, particularly in studies comparing the effects of reversible versus irreversible CPT I inhibition. physiology.orgresearchgate.net Its primary role as a reference stems from its ability to induce the metabolic effects of CPT I inhibition, such as hypoglycemia, without causing the cardiac hypertrophy observed with irreversible inhibitors like etomoxir. physiology.orgresearchgate.netphysiology.org

This distinction has made SDZ-CPI-975 a benchmark for the development of safer CPT I inhibitors. taylorandfrancis.com For instance, studies directly comparing SDZ-CPI-975 with etomoxir have highlighted the differing impacts on cardiac and hepatic tissue. While both compounds can lead to the inhibition of fatty acid oxidation, one-week administration of SDZ-CPI-975 did not cause the cardiac or hepatic hypertrophy seen with etomoxir. researchgate.net This has been critical in establishing that the inhibition of CPT I itself may not inherently lead to such hypertrophy, but rather the mechanism of inhibition (reversible vs. irreversible) plays a crucial role. researchgate.net

The use of SDZ-CPI-975 as a reference has also been valuable in studies exploring the therapeutic potential of CPT I inhibition for conditions like non-insulin-dependent diabetes mellitus (NIDDM). physiology.org By demonstrating effective glucose-lowering in animal models without the adverse cardiac effects, it has set a standard for the desired profile of new therapeutic candidates targeting CPT I. physiology.orggoogle.com

Below is a table summarizing the comparative effects of SDZ-CPI-975 and Etomoxir in preclinical studies.

| Feature | SDZ-CPI-975 | Etomoxir |

| Mechanism of CPT I Inhibition | Reversible physiology.orggoogle.com | Irreversible physiology.org |

| Effect on Cardiac Tissue | Does not induce cardiac hypertrophy physiology.orggoogle.comresearchgate.netresearchgate.net | Induces cardiac hypertrophy physiology.orgresearchgate.net |

| Effect on Hepatic Tissue | Does not cause hepatic hypertrophy with short-term administration researchgate.net | Can cause hepatic hypertrophy researchgate.net |

| Primary Research Use | As a reversible inhibitor probe and safer profile reference physiology.orgresearchgate.net | As an irreversible inhibitor and to study long-term inhibition effects physiology.org |

Unexplored Areas in CPT I Inhibitor Research

While significant progress has been made, several areas in CPT I inhibitor research remain to be fully explored. The development of isoform-specific inhibitors is a major frontier. CPT I exists in three isoforms: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain). mdpi.com Most early inhibitors, including SDZ-CPI-975 to some extent, show limited selectivity between the liver and muscle isoforms. physiology.org Future research will likely focus on designing compounds with high selectivity for a single isoform to minimize off-target effects and to better understand the distinct physiological roles of each.

The therapeutic application of CPT I inhibitors beyond diabetes is another burgeoning area of investigation. frontiersin.orgnih.govmdpi.com Research is emerging on their potential role in cancer, where some tumors exhibit a reliance on fatty acid oxidation for survival and proliferation. frontiersin.orgnih.govmdpi.com The anti-proliferative effects of reversible CPT1A inhibitors are being explored in various cancer cell lines. nih.govmdpi.com Additionally, the modulation of fatty acid metabolism via CPT I inhibition is being investigated for its potential in cardiovascular diseases and neurodegenerative disorders like Huntington's disease. frontiersin.orgmdpi.com

Furthermore, the long-term metabolic consequences of sustained, partial CPT I inhibition are not yet fully understood. While the acute effects are well-documented, the chronic adaptation of metabolic pathways to a state of reduced fatty acid oxidation capacity warrants further investigation. This includes understanding the potential for substrate switching, alterations in gene expression, and the long-term impact on insulin (B600854) sensitivity and lipid homeostasis. The characteristics of reversible inhibitors like SDZ-CPI-975 make them valuable tools for such long-term studies, as their effects can be more finely tuned compared to irreversible inhibitors. physiology.orgnih.gov

Finally, the development of activators of the CPT system presents another novel research direction, which could have therapeutic implications for conditions characterized by impaired fatty acid oxidation. frontiersin.org

Q & A

Q. What are the established experimental protocols for synthesizing and characterizing SDZ-CPI 975?

Synthesis of this compound typically follows multi-step organic reactions, with critical emphasis on purity validation using techniques like HPLC (>98% purity) and structural confirmation via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For reproducibility, ensure detailed documentation of solvent systems, reaction temperatures, and catalyst ratios. Supplementary materials should include raw spectral data and chromatograms, adhering to journal guidelines for experimental transparency .

Q. How should researchers design control groups for in vitro assays involving this compound?

Control groups must account for solvent effects (e.g., DMSO concentration ≤0.1%), positive controls (e.g., known inhibitors of the target pathway), and vehicle-only treatments. Dose-response curves (e.g., IC₅₀ calculations) should use at least six concentrations in triplicate, with statistical validation via ANOVA or non-linear regression models. Reference prior studies using structurally analogous compounds to justify baseline parameters .

Q. What criteria define robust literature review practices for this compound-related studies?

Prioritize primary sources (peer-reviewed articles, patents) over reviews or preprints. Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "this compound" AND "kinase inhibition" NOT "clinical trial"). Systematically evaluate methodological consistency across studies, noting variances in assay conditions (e.g., pH, incubation time) that may impact comparability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, batch-to-batch compound variability). Validate disputed results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Apply sensitivity analysis to assess whether observed discrepancies fall within experimental error margins (e.g., ±2σ). Document all replication attempts in full, including negative results .

Q. What strategies optimize this compound’s stability in long-term pharmacological studies?

Preformulation studies should assess degradation pathways (e.g., hydrolysis, oxidation) via accelerated stability testing (40°C/75% RH for 6 months). Use lyophilization for aqueous-sensitive formulations, and characterize crystalline vs. amorphous states via XRPD. For in vivo applications, consider prodrug derivatization to enhance bioavailability, validated by LC-MS pharmacokinetic profiling .

Q. How should multi-omics data be integrated to elucidate this compound’s mechanism of action?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply machine learning models (e.g., random forests) to identify synergistic or off-target effects. Validate hypotheses via CRISPR-Cas9 knockouts of prioritized genes in relevant cell models .

Q. What ethical and reproducibility standards apply to sharing this compound research data?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): deposit raw data in repositories like Zenodo or ChEMBL with unique DOIs. Disclose all conflicts of interest (e.g., funding sources) and provide step-by-step protocols on protocols.io . For human-derived samples, include IRB approval details and informed consent documentation .

Methodological Notes

- Data Validation : Cross-check spectral interpretations with computational predictions (e.g., DFT for NMR shifts) .

- Statistical Rigor : Report effect sizes with 95% confidence intervals; avoid overreliance on p-values .

- Ethical Compliance : Use "participants" instead of "subjects" in human studies; retain raw data for ≥5 years post-publication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.